molecular formula C8H10 B14391679 Bicyclo[4.1.1]octa-1,5-diene CAS No. 88386-33-8

Bicyclo[4.1.1]octa-1,5-diene

Cat. No.: B14391679
CAS No.: 88386-33-8
M. Wt: 106.16 g/mol
InChI Key: RRCSONLHOYBYQC-UHFFFAOYSA-N
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Description

Bicyclo[411]octa-1,5-diene is a unique organic compound characterized by its bicyclic structure, which consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.1.1]octa-1,5-diene can be achieved through several methods. One notable method involves the [4+2] cycloaddition of bicyclobutanes with dienol ethers. This reaction is catalyzed by Lewis acids, such as aluminium triflate, and proceeds through the formation of enol ether intermediates, which upon acidic hydrolysis yield bicyclo[4.1.1]octane diketones .

Industrial Production Methods

While specific industrial production methods for bicyclo[41

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.1]octa-1,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert the diketones back to the parent compound or other derivatives.

    Substitution: The strained ring system allows for substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include diketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bicyclo[4.1.1]octa-1,5-diene has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of bicyclo[4.1.1]octa-1,5-diene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain facilitates various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.1]octa-1,5-diene is unique due to its specific ring strain and the resulting reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and materials science.

Properties

CAS No.

88386-33-8

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[4.1.1]octa-1,5-diene

InChI

InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2

InChI Key

RRCSONLHOYBYQC-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CC(=C1)C2

Origin of Product

United States

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